Product packaging for 2-Methylquinoline-5,8-diol hydrobromide(Cat. No.:CAS No. 1803607-09-1)

2-Methylquinoline-5,8-diol hydrobromide

Número de catálogo: B1436858
Número CAS: 1803607-09-1
Peso molecular: 256.1 g/mol
Clave InChI: JDOJHJOXRZKPFO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

2-Methylquinoline-5,8-diol hydrobromide is a hydrobromide salt of a dihydroxylated quinoline derivative. With the molecular formula C 10 H 10 BrNO 2 and a molecular weight of 256.10 g/mol, this compound is provided as a solid for research applications . Quinoline derivatives are privileged scaffolds in medicinal chemistry due to their diverse pharmacological potential, which includes anticancer, antibacterial, and antioxidant activities . The 5,8-diol quinoline structure is of significant research interest, particularly as a core framework in the development of novel sphingosine kinase (SphK) inhibitors . SphK overexpression is observed in many cancers, and its inhibition is an attractive target for anticancer drug discovery . Researchers are exploring the quinoline-5,8-dione and diol framework to develop new inhibitors that can bind to the enzyme's lipid-binding site, potentially disrupting the sphingosine-1-phosphate (S1P) signaling pathway that regulates cancer cell growth, survival, and migration . This compound is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in accordance with all applicable laboratory and safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10BrNO2 B1436858 2-Methylquinoline-5,8-diol hydrobromide CAS No. 1803607-09-1

Propiedades

IUPAC Name

2-methylquinoline-5,8-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2.BrH/c1-6-2-3-7-8(12)4-5-9(13)10(7)11-6;/h2-5,12-13H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOJHJOXRZKPFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Precursor Synthesis and Quinoline Core Construction

The quinoline nucleus is commonly constructed via classical synthetic routes such as the Skraup reaction, which involves the condensation of aniline derivatives with glycerol or acrolein under acidic conditions. For 2-methylquinoline derivatives, 2,5-dimethoxyaniline has been used as a starting material, followed by several functional group transformations to introduce hydroxyl groups at the 5 and 8 positions.

  • Skraup Reaction and Subsequent Steps :
    • Starting from 2,5-dimethoxyaniline, the quinoline ring is formed via the Skraup reaction.
    • Subsequent demethylation steps remove methoxy groups to yield hydroxyl functionalities at the 5 and 8 positions.
    • Oxidative bromination and amination steps are employed to introduce or modify substituents before debromination to finalize the quinoline-5,8-diol structure.
    • Hydrobromic acid catalyzed debromination is a key step that yields the desired diol in good yields.

Demethylation and Ether Cleavage Using Hydrobromic Acid

Hydrobromic acid (HBr) plays a crucial role in converting methoxy groups to hydroxyl groups on the quinoline ring, effectively cleaving ether bonds.

  • Hydrobromic Acid Treatment :
    • The reaction of methoxy-substituted quinoline ethers with aqueous hydrobromic acid leads to ether cleavage and formation of dihydroxyquinoline derivatives.
    • This process can be performed directly in aqueous media, allowing the diol product to crystallize from the reaction mixture without complicated isolation procedures.
    • This method is advantageous for scalability and industrial application due to its simplicity and direct crystallization.

Catalytic Hydrogenation and Asymmetric Synthesis Approaches

Catalytic hydrogenation of 2-methylquinoline derivatives has been explored to achieve selective reduction and functionalization, which can be part of the synthetic route to 2-methylquinoline-5,8-diol hydrobromide.

  • Iridium-Based Catalysts for Hydrogenation :
    • Homogeneous iridium catalysts with chiral phosphine ligands (e.g., Ir–SYNPHOS® and Ir–DIFLUORPHOS® complexes) have shown high efficiency in hydrogenation of 2-methylquinoline substrates.
    • Optimal conditions include using tetrahydrofuran (THF) as solvent under hydrogen pressure (~50 bar) at moderate temperatures (~30 °C), achieving quantitative conversion and high enantioselectivity (up to 90% ee).
    • Post-hydrogenation treatment with methanolic hydrobromic acid converts the product to the hydrobromide salt with complete conversion.

Biocatalytic and Enzymatic Hydroxylation

Biotransformation using bacterial dioxygenases offers a mild and regioselective approach to hydroxylate quinoline rings, potentially applicable to the preparation of hydroxylated quinoline derivatives.

  • Toluene Dioxygenase-Catalyzed cis-Dihydroxylation :
    • Enzymatic oxidation by toluene dioxygenase (TDO) from Pseudomonas putida can catalyze cis-dihydroxylation of quinoline substrates, producing dihydrodiol intermediates that can rearrange to hydroxylated quinolines.
    • Molecular docking studies support the regioselectivity of hydroxylation at specific positions on the quinoline ring, consistent with experimental product distributions.
    • This method provides a stereoselective, environmentally friendly alternative to chemical hydroxylation.

General Synthetic Procedure for Hydroxyquinolines

A commonly reported laboratory procedure involves the condensation of 2-aminophenol derivatives with acrolein under acidic conditions, followed by neutralization and extraction to isolate hydroxyquinoline compounds.

  • Typical Laboratory Synthesis :
    • 2-Aminophenol is refluxed in aqueous hydrochloric acid, with slow addition of acrolein.
    • After continued reflux, the mixture is cooled, neutralized with sodium hydroxide, and extracted with ethyl acetate.
    • The organic phase is washed, dried, concentrated, and purified by chromatography to yield hydroxyquinoline derivatives.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations/Notes
Skraup Reaction + Demethylation 2,5-Dimethoxyaniline, acid catalyst, HBr Established route, good yields Multi-step, requires careful control
Hydrobromic Acid Ether Cleavage Aqueous HBr, direct crystallization Simple, scalable, direct isolation Requires handling of corrosive HBr
Iridium-Catalyzed Hydrogenation Ir–DIFLUORPHOS catalyst, THF, H2 (50 bar), MeOH/HBr High conversion, enantioselective Expensive catalysts, pressure equipment
Biocatalytic Hydroxylation Toluene dioxygenase enzyme, bacterial strain Regio- and stereoselective, green chemistry Requires biocatalyst preparation, scale-up challenges
Acid-Catalyzed Condensation with Acrolein 2-Aminophenol, HCl, acrolein, NaOH workup Straightforward lab-scale synthesis May require chromatographic purification

Research Findings and Considerations

  • The hydrobromide salt formation is typically achieved by treating the hydroxylated quinoline base with hydrobromic acid, which also facilitates ether cleavage in precursor molecules.
  • Catalytic asymmetric hydrogenation methods provide stereochemical control and high purity products, beneficial for pharmaceutical applications.
  • Biocatalytic methods offer regioselectivity and environmental benefits but may require optimization for industrial scale.
  • The choice of solvent, temperature, and pressure critically affects conversion rates and selectivity in catalytic hydrogenation processes.

Análisis De Reacciones Químicas

Types of Reactions

2-Methylquinoline-5,8-diol hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into different reduced forms of quinoline.

    Substitution: The hydroxyl groups and bromide ion can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in synthetic and medicinal chemistry .

Aplicaciones Científicas De Investigación

Antimalarial Activity

Recent studies have highlighted the potential of 2-methylquinoline derivatives in combating malaria. Compounds within this class have been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The optimization of such compounds has led to the development of endochin-like quinolones (ELQs), which exhibit low nanomolar inhibitory concentrations (IC50) against various strains of P. falciparum, including those resistant to established treatments like atovaquone .

Table 1: Antimalarial Efficacy of 2-Methylquinoline Derivatives

CompoundIC50 (nM)Resistance Profile
ELQ-23310Sensitive and resistant strains
ELQ-271<10Highly effective in vivo
2-Methylquinoline-5,8-diol hydrobromideTBDUnder investigation

Anticancer Activity

The anticancer properties of 2-methylquinoline derivatives have also been explored extensively. Research indicates that these compounds can induce cytotoxic effects on various cancer cell lines, including HeLa and MCF-7. For instance, derivatives with specific substituents have shown significant reductions in cell viability, with IC50 values ranging from 21.02 mM to 27.73 mM against selected cancer cell lines .

Table 2: Anticancer Activity of 2-Methylquinoline Derivatives

CompoundCell LineIC50 (mM)
Derivative AHeLa21.02
Derivative BMCF-727.73
Derivative CA-549TBD

Enzyme Inhibition

Compounds derived from 2-methylquinoline have shown promise as inhibitors of various enzymes, particularly acetylcholinesterase and butyrylcholinesterase. This property is significant in the context of neurodegenerative diseases such as Alzheimer's disease, where enzyme inhibition can help manage symptoms by increasing acetylcholine levels .

Table 3: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50 (µM)
Compound DAcetylcholinesterase8.80
Compound EButyrylcholinesterase26.50

Case Study 1: Antimalarial Efficacy

A study conducted by researchers involved synthesizing a series of quinoline derivatives, including this compound, and testing their efficacy against P. falciparum. The findings demonstrated that specific modifications to the quinoline structure significantly enhanced antimalarial activity, leading to higher potency and reduced resistance profiles .

Case Study 2: Anticancer Screening

In another study focusing on anticancer properties, a panel of synthesized quinoline derivatives was evaluated against multiple cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited promising cytotoxic effects, warranting further investigation into their mechanisms of action and potential therapeutic applications .

Mecanismo De Acción

The mechanism of action of 2-Methylquinoline-5,8-diol hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

8-Hydroxyquinoline (C₉H₇NO)

  • Structural Differences: Lacks the 2-methyl and 5-hydroxy substituents present in 2-methylquinoline-5,8-diol hydrobromide.
  • Applications : Widely studied as a chelating agent in supramolecular chemistry due to its ability to coordinate metals via the hydroxyl and nitrogen moieties .
  • Crystallography: The parent 8-hydroxyquinoline exhibits a planar structure stabilized by intramolecular hydrogen bonding, as reported by Banerjee & Saha (1986) .

5,7-Dibromo-2-methylquinoline (C₁₀H₇Br₂N)

  • Structural Differences: Bromine atoms at positions 5 and 7 replace the hydroxyl groups in this compound.
  • Reactivity: Serves as a precursor for alkylamino-substituted quinoline-5,8-diones, demonstrating the role of halogen substituents in directing regioselective reactions (Choi & Chi, 2004) .
  • Halogen Interactions : Bromine atoms participate in halogen bonding, influencing crystal packing and stability (Awwadi et al., 2006; Brammer et al., 2001) .

Quinoline-5,8-dione Derivatives

  • Functionalization: Alkylamino-substituted derivatives synthesized from halogenated precursors show enhanced redox activity compared to diol derivatives, attributed to the electron-withdrawing dione moiety .

Research Findings and Implications

  • Crystal Engineering: Halogen interactions in brominated quinolines (e.g., 5,7-dibromo-2-methylquinoline) highlight design strategies for tuning solid-state properties, applicable to diol derivatives for optoelectronic materials .

Actividad Biológica

2-Methylquinoline-5,8-diol hydrobromide is a chemical compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological mechanisms, pharmacological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a quinoline ring with hydroxyl groups at the 5 and 8 positions and a methyl group at the 2 position. Its molecular formula is C₉H₈BrN₁O₂, with a molecular weight of approximately 256.10 g/mol. The unique structure contributes to its biological activity by enabling interactions with various molecular targets within biological systems.

Biological Activities

Research indicates that compounds similar to this compound exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of quinoline compounds can induce apoptosis in cancer cells. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects .
  • Antimicrobial Effects : The compound has shown potential as an antimicrobial agent, effective against both bacterial and fungal pathogens. This is particularly relevant in the context of increasing antibiotic resistance .
  • Antiviral Properties : Some studies have indicated that quinoline derivatives can inhibit viral replication, suggesting potential applications in antiviral drug development .

The biological mechanisms underlying the activities of this compound involve interactions with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in critical cellular processes, such as DNA replication and cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells.
  • Receptor Interaction : It has been suggested that the compound interacts with various receptors, which could modulate signaling pathways related to apoptosis and cellular stress responses.

Anticancer Activity

A study assessing the antiproliferative effects of this compound on HeLa and MCF-7 cancer cell lines revealed a significant decrease in cell viability. The compound demonstrated a higher cytotoxicity against cancer cells compared to normal keratinocytes, indicating its potential for targeted cancer therapies .

Antimicrobial Efficacy

In microbiological assays, this compound exhibited stronger activity against Staphylococcus aureus compared to Escherichia coli and Candida albicans. This differential efficacy highlights its potential as a therapeutic agent in treating infections caused by resistant strains .

Antiviral Activity

Research on related quinoline derivatives has shown promising antiviral activity against Dengue virus serotype 2 (DENV2). Compounds demonstrated significant inhibitory effects on viral replication at low concentrations, suggesting that similar mechanisms may be applicable to this compound .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Properties
6-MethylquinolineMethyl group at position 6Exhibits different biological activities
4-(Diethylamino)-2-methylquinoline-5,8-diolDiethylamino group at position 4Enhanced solubility and bioactivity
5,8-DihydroxyquinolineHydroxyl groups at positions 5 and 8Potentially higher anticancer activity

These compounds share structural similarities but differ in their substituents or functional groups, which influence their biological activities and applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methylquinoline-5,8-diol hydrobromide, and how can reaction conditions be optimized for purity?

  • Methodological Answer : The compound is synthesized via halogenation or alkylamino-substitution of quinoline precursors. For example, Choi & Chi (2004) used the title compound as a starting material for quinoline-5,8-diones by introducing alkylamino groups under controlled pH and temperature . Optimization involves monitoring reaction intermediates via TLC/HPLC, adjusting stoichiometry of brominating agents, and using recrystallization (e.g., hydrobromic acid/ethanol mixtures) to improve purity. Yield enhancement may require inert atmospheres to prevent oxidation of sensitive diol groups .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : X-ray diffraction (XRD) is essential for resolving crystal packing and hydrogen-bonding networks. Banerjee & Saha (1986) demonstrated that parent 8-hydroxyquinoline derivatives exhibit planar quinoline rings with intermolecular Br···O interactions, which can be compared to the title compound’s XRD data . Complementary techniques include:

  • ¹H/¹³C NMR : Verify methyl group positioning and diol proton shifts.
  • FT-IR : Confirm O-H (3200–3500 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches.
  • Elemental Analysis : Validate hydrobromide stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across solvent systems?

  • Methodological Answer : Solubility discrepancies (e.g., low solubility in water vs. high solubility in benzyl alcohol) may arise from polymorphic forms or solvent polarity. A three-step approach is recommended:

Replicate Experiments : Use standardized solvent batches and controlled temperature (e.g., 25°C ± 0.5°C).

Characterize Polymorphs : Compare XRD patterns of precipitates (e.g., amorphous vs. crystalline phases, as in galantamine hydrobromide studies) .

Quantify Lipophilicity : Calculate logP values via HPLC retention times or shake-flask partitioning to correlate solubility with solvent polarity .

Q. What experimental strategies are recommended to investigate the antitumor potential of this compound derivatives?

  • Methodological Answer : Structural derivatization (e.g., formylation or methoxy substitution at C-5/C-8) can enhance bioactivity. highlights 6-formyl-5,8-dimethoxyquinoline derivatives as promising antitumor agents . Key steps:

  • Synthetic Modification : Introduce electron-withdrawing groups (e.g., aldehydes) to increase DNA intercalation potential.
  • In Vitro Assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Mechanistic Studies : Conduct flow cytometry to assess apoptosis induction or ROS generation .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Stability is influenced by humidity, light, and temperature. A protocol could include:

  • Forced Degradation : Expose samples to UV light (320–400 nm), 40°C/75% RH, and acidic/alkaline buffers.
  • Analytical Monitoring : Track degradation products via UPLC-MS and quantify parent compound loss using calibration curves.
  • Crystallinity Checks : Compare pre- and post-stability XRD patterns to detect amorphous phase formation, which may alter dissolution rates .

Data Analysis and Contradiction Management

Q. How can conflicting results in receptor-binding assays involving this compound be addressed?

  • Methodological Answer : Radioligand competition assays (e.g., D1/D3 receptor studies in ) require stringent controls :

  • Negative Controls : Use non-radioactive ligands (e.g., SKF 38393) to validate displacement specificity.
  • Statistical Validation : Apply nonlinear regression (e.g., GraphPad Prism) to calculate Ki values from triplicate data, ensuring R² > 0.95.
  • Receptor Specificity : Perform parallel assays with D2/D4 receptors to rule off-target effects .

Q. What computational tools can predict intermolecular interactions of this compound in crystal lattices?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian 09) model halogen bonding (C-Br···O) and π-π stacking. Compare results with empirical XRD data from Awwadi et al. (2006), who quantified Br···O distances (3.0–3.5 Å) in similar systems .

Tables for Key Data

Table 1 : Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)MethodologyReference
Deionized H₂O1.2 ± 0.3Shake-flask, 25°C
Benzyl Alcohol8.7 ± 0.5HPLC quantification

Table 2 : XRD Parameters for Crystalline vs. Amorphous Forms

ParameterCrystalline FormAmorphous Form
2θ PeaksSharp (e.g., 12.5°, 24.7°)Broad hump
d-spacing (Å)7.1, 3.6N/A
Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylquinoline-5,8-diol hydrobromide
Reactant of Route 2
2-Methylquinoline-5,8-diol hydrobromide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.